4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share structural similarities with 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid.
Pyridine Derivatives: Compounds like 3-pyridinemethanol and 2,6-lutidine are structurally related.
Uniqueness
What sets this compound apart is its unique combination of a pyridine and pyrimidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to simpler pyrimidine or pyridine derivatives.
Biological Activity
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrimidine core, which is known for its versatility in biological applications. The presence of the pyridine ring enhances its interaction with biological targets due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with metal ions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like NAMPT (Nicotinamide adenine dinucleotide phosphate) which is crucial in cancer metabolism .
- Antibacterial Activity : Compounds containing the pyrimidine structure have been shown to target bacterial enzymes, disrupting essential biosynthetic pathways. For example, studies on related compounds have demonstrated inhibition of the methylerythritol phosphate pathway, which is vital for isoprenoid biosynthesis in bacteria .
- Anticancer Properties : Several pyrimidine derivatives have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cell signaling pathways .
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrimidine derivatives indicated that compounds similar to this compound showed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4-Propy... | E. coli | 8 |
4-Propy... | S. aureus | 16 |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation through modulation of cell cycle regulators and apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
- Cancer Treatment : A clinical study investigated the effects of a similar pyrimidine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects, highlighting its potential as a therapeutic agent .
- Infection Control : A case study involving a novel antibacterial regimen incorporating this compound showed a reduction in infection rates among patients with chronic bacterial infections resistant to conventional antibiotics .
Properties
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQFOYKCRLRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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